molecular formula C25H39NO3 B1668417 Cetilistat CAS No. 282526-98-1

Cetilistat

Número de catálogo: B1668417
Número CAS: 282526-98-1
Peso molecular: 401.6 g/mol
Clave InChI: MVCQKIKWYUURMU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cetilistat es un fármaco diseñado para tratar la obesidad. Funciona inhibiendo la lipasa pancreática, una enzima responsable de descomponer los triglicéridos en el intestino. Al bloquear esta enzima, this compound previene la hidrólisis de los triglicéridos en ácidos grasos libres absorbibles, lo que lleva a su excreción sin digerir .

Aplicaciones Científicas De Investigación

Cetilistat tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

Cetilistat actúa como un inhibidor de la lipasa gastrointestinal. Al bloquear la actividad de la lipasa pancreática, previene la descomposición y la posterior absorción de las grasas dietéticas. Esto lleva a una reducción de la ingesta calórica y la pérdida de peso. A diferencia de muchos otros agentes contra la obesidad, this compound no actúa sobre el sistema nervioso central para suprimir el apetito, sino que funciona periféricamente dentro del tracto gastrointestinal .

Safety and Hazards

When handling Cetilistat, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Análisis Bioquímico

Biochemical Properties

Cetilistat plays a crucial role in biochemical reactions by inhibiting pancreatic lipase, an enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides . By blocking this enzyme, this compound prevents the digestion and absorption of fats, leading to their excretion undigested. This interaction is specific to the gastrointestinal tract, with no significant systemic absorption of the drug .

Cellular Effects

This compound’s primary cellular effect is the inhibition of fat absorption in the intestinal cells. This leads to a reduction in the overall caloric intake and subsequent weight loss . The drug does not directly influence cell signaling pathways, gene expression, or cellular metabolism beyond its role in fat digestion. The reduction in fat absorption can indirectly affect lipid metabolism and energy homeostasis in the body .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of pancreatic lipase, thereby inhibiting its activity . This inhibition prevents the enzyme from hydrolyzing dietary triglycerides into free fatty acids and monoglycerides, which are necessary for fat absorption. As a result, the undigested triglycerides are excreted from the body, leading to reduced caloric intake and weight loss .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be consistent over time. The drug remains stable in the gastrointestinal tract and continues to inhibit pancreatic lipase effectively . Long-term studies have shown that this compound maintains its efficacy in reducing fat absorption without significant degradation or loss of activity . Prolonged use may require monitoring for potential nutrient deficiencies due to reduced fat absorption .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the drug effectively reduces fat absorption and body weight gain without significant adverse effects . At higher doses, there may be an increased risk of gastrointestinal side effects such as steatorrhea, bloating, and fecal incontinence . These findings highlight the importance of optimizing the dosage to balance efficacy and tolerability .

Metabolic Pathways

This compound is primarily involved in the metabolic pathway of fat digestion and absorption. By inhibiting pancreatic lipase, the drug disrupts the normal breakdown of dietary triglycerides into free fatty acids and monoglycerides . This inhibition leads to a decrease in the overall absorption of dietary fats and a subsequent reduction in caloric intake . The drug does not undergo significant systemic metabolism, as it remains localized in the gastrointestinal tract .

Transport and Distribution

This compound is transported and distributed within the gastrointestinal tract, where it exerts its inhibitory effects on pancreatic lipase . The drug does not significantly enter the systemic circulation, which minimizes the risk of systemic side effects . Its localization in the gastrointestinal tract ensures that its action is confined to the site of fat digestion and absorption .

Subcellular Localization

The subcellular localization of this compound is primarily within the lumen of the gastrointestinal tract, where it interacts with pancreatic lipase . The drug does not enter cells or organelles, as its action is limited to the extracellular environment of the digestive system . This localization is crucial for its function as a lipase inhibitor, ensuring that it effectively blocks fat digestion without affecting other cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de cetilistat implica varios pasos clave:

    Reacción de 2-amino-5-halobenzoato de metilo con trifosgeno: para obtener 2-metoxicarbonil-4-halofenilisocianato.

    Adición de hexadecanol: para generar 2-(hexadecaalcoxicarbonilamino)-5-halobenzoato de metilo.

    Reacción con dihidroxo de boro de metilo y álcali: en presencia de un catalizador de paladio para obtener 2-(hexadecaalcoxicarbonilamino)-5-metilbenzoato de metilo.

    Reacción de esterólisis: para producir ácido 2-(hexadecaalcoxicarbonil)-5-metilbenzoico.

    Ciclización en piridina: bajo la acción de un agente deshidratante, seguido de purificación y cristalización para producir this compound.

Métodos de producción industrial: La producción industrial de this compound generalmente implica la implementación a gran escala de las rutas sintéticas anteriores, con optimización para el rendimiento, la pureza y la rentabilidad. La cromatografía líquida de alto rendimiento (HPLC) se utiliza a menudo para el control de calidad para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Cetilistat sufre diversas reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

    Agentes oxidantes: No se utilizan normalmente debido a la estabilidad de this compound.

    Agentes reductores: Rara vez se utilizan.

    Reactivos de sustitución: Compuestos halogenados y catalizadores de paladio.

    Condiciones de hidrólisis: Soluciones acuosas ácidas o básicas.

Productos principales:

Comparación Con Compuestos Similares

Cetilistat a menudo se compara con orlistat, otro inhibidor de la lipasa. Ambos medicamentos funcionan inhibiendo la lipasa pancreática, pero this compound ha demostrado tener un mejor perfil de tolerancia en algunos estudios. Compuestos similares incluyen:

La singularidad de this compound radica en su acción periférica y su tolerancia mejorada en comparación con algunos otros medicamentos contra la obesidad.

Propiedades

IUPAC Name

2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCQKIKWYUURMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182506
Record name Cetilistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cetilistat is a gastrointestinal lipase inhibitor that blocks fat digestion and absorption, leading to reduced energy intake, and thus weight loss. It is distinct from most other anti-obesity agents as it does not act on the brain to reduce appetite, but acts peripherally. The compound remains in the gastrointestinal tract with no significant absorption into the body.
Record name Cetilistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

282526-98-1
Record name Cetilistat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282526-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetilistat [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282526981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetilistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cetilistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETILISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC5G1JUA39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Amino-5-methylbenzoic acid (2.71 g, 17.9 mmol, 0.87 eq.) was dissolved in pyridine (24 ml) and added to the chloroformate solution prepared above. The mixture was stirred at room temperature for 1.75 hours. Methyl chloroformate (13.6 ml, 176 mmol, 8.5 eq) was added slowly, then the mixture was left to stir at ambient temperature overnight. The mixture was diluted with ethyl acetate (20 ml) and washed with water (15 ml) and 10% aqueous citric acid (20 ml). The combined aqueous phases were extracted with ethyl acetate (20 ml). The organic extracts were combined and washed with water (20 ml) and brine (20 ml) then concentrated to give a solid. This was slurried in pentane (5 ml), filtered, then slurried in acetonitrile (5 ml), filtered and purified by flash chromatography on silica (1.5% diisopropylethylamine in dichloromethane) to give a white solid (2.51 g, 31%) δH (400 MHz, CDCl3) 0.87 (3H, t, J 6.8, CH2CH3), 1.24-1.45 (26H, m, 13×CH2), 1.75-1.83 (2H, m, OCH2CH2), 2.41 (3H, s, ArCH3), 4.41 (2H, t, J 6.7, OCH2), 7.30 (1H, d, J 8.3, ArH), 7.51 (1H, dd, J 8.5, 2.0, ArH), 7.90 (1H, d, J 1.1, ArH); m/z (ES+) 402 (MH+); MPt. 72-73° C.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
31%

Synthesis routes and methods II

Procedure details

4.0 g (10.0 mmol) of 2-hexadecyloxycarbonylamino-5-methylbenzoic acid are introduced into 20 ml of pyridine at 0° C. under a nitrogen atmosphere, and 4.93 g (45.4 mmol) of ethyl chloroformate are added dropwise to the resulting solution at 0° C. over the course of 20 min. After the reaction mixture has been stirred at 0° C. for 1 h and at room temperature for 2 h it is added to 30 ml of ice-water. The solid is filtered off and dried in vacuo. 3.3 g (8.2 mmol, 82%) of 2-hexadecyloxy-6-methyl-4H-3,1-benzoxazin-4-one are obtained in the form of a pale yellow coloured solid with a melting point of 67° C. (literature: 72-73° C., WO 00/40569).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetilistat
Reactant of Route 2
Cetilistat
Customer
Q & A

Q1: What is the primary mechanism of action of Cetilistat?

A1: this compound is a potent and selective inhibitor of pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats. [, , , , , , ] It works by binding to pancreatic lipase in the gastrointestinal tract, preventing it from breaking down triglycerides into absorbable fatty acids. [, ]

Q2: What are the downstream consequences of this compound's inhibition of pancreatic lipase?

A2: By inhibiting pancreatic lipase, this compound reduces the breakdown and absorption of dietary fats in the small intestine. [, ] This leads to increased fecal excretion of triglycerides and non-esterified fatty acids. [, ] Consequently, this compound contributes to weight loss and improves lipid profiles by reducing the amount of fat absorbed into the bloodstream. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C25H37NO3S, and its molecular weight is 431.62 g/mol. []

Q4: Are there any characteristic spectroscopic data available for this compound?

A4: Yes, UV spectrophotometric analysis of this compound reveals maximum absorption at a wavelength of 320.0 nm. [] This information is valuable for analytical method development and quality control purposes.

Q5: How does this compound perform under various conditions in terms of stability?

A5: A novel crystal form of this compound has been developed to improve its stability. [] This new form exhibits enhanced stability compared to previous forms, making it more suitable for pharmaceutical formulations. Specific details about the stability under various conditions were not explicitly provided in the provided abstracts.

Q6: Are there strategies to improve the formulation and stability of this compound?

A6: Yes, researchers have developed solid dispersions of this compound using carriers like hydroxypropyl cellulose and copovidone. [] These solid dispersions significantly enhance this compound's solubility, leading to improved dissolution and potentially increased bioavailability in medicinal preparations. []

Q7: Does this compound possess catalytic properties itself?

A7: this compound acts as an enzyme inhibitor, specifically targeting pancreatic lipase. [, , , , , , ] It does not possess inherent catalytic properties. Its primary function is to block the catalytic activity of pancreatic lipase.

Q8: Have computational methods been employed to study this compound's interactions?

A8: Yes, molecular docking and molecular dynamics simulations have been extensively used to investigate the binding mode and interactions of this compound with human pancreatic lipase. [, ] These studies provide valuable insights into the structural basis of this compound's inhibitory activity.

Q9: Can you elaborate on the findings from computational studies on this compound?

A9: Molecular docking studies reveal that this compound preferentially binds to the "lid region" of pancreatic lipase, a crucial area for its enzymatic activity. [] Molecular dynamics simulations further demonstrate that this compound binding affects the structure and dynamics of human pancreatic lipase, particularly the conformational changes in the "lid region" essential for lipid breakdown. [] These findings provide a molecular-level understanding of this compound's mechanism of action.

Q10: Is there information available about the SAR of this compound?

A10: While specific SAR studies were not detailed in the provided abstracts, it's known that this compound is a synthetic lipase inhibitor derived from Alizyme's pancreatic lipase inhibitor research program. [] Further research focusing on modifications to the this compound structure and their impact on activity, potency, and selectivity would be valuable.

Q11: What is known about the pharmacokinetic profile of this compound?

A11: this compound is an orally active compound that is minimally absorbed into the systemic circulation. [, ] Its primary site of action is the gastrointestinal tract, where it inhibits pancreatic lipase. [, ] Studies in rats demonstrated increased fecal content of triglycerides and non-esterified fatty acids, indicating reduced fat absorption. []

Q12: Has this compound's metabolic profile been investigated?

A12: Yes, research involving normal and pseudo germ-free rats identified four metabolites of this compound in various biological matrices (urine, feces, blood). [] This suggests that this compound metabolism is mediated by both CYP enzymes and gut microflora. []

Q13: What evidence supports the efficacy of this compound in preclinical models?

A13: In vivo studies using diet-induced obese (DIO) rats demonstrated that this compound effectively reduced body weight gain, white adipose tissue weight, and improved lipid profiles (triglycerides, total cholesterol). [] These findings support the potential of this compound as an anti-obesity treatment.

Q14: Have there been clinical trials conducted with this compound?

A14: Yes, multiple Phase II clinical trials have been completed, demonstrating this compound's efficacy in reducing body weight and improving lipid profiles in obese patients, including those with type 2 diabetes. [, , , , ] Phase III trials were in preparation or underway at the time of some publications. [, ]

Q15: Is there information available regarding resistance mechanisms to this compound?

A15: Specific resistance mechanisms to this compound were not detailed in the provided abstracts. Further research is needed to explore the potential for resistance development with long-term this compound use.

Q16: What is the safety profile of this compound based on available data?

A16: this compound has demonstrated a generally favorable safety profile in clinical trials. [, ] Gastrointestinal adverse events, primarily steatorrhea (oily stools), were the most commonly reported side effects. [] Importantly, the incidence of steatorrhea with this compound appears to be lower compared to Orlistat, another lipase inhibitor. [, ]

Q17: How does the solubility of this compound impact its bioavailability?

A17: this compound exhibits low solubility, which can limit its dissolution rate and potentially hinder bioavailability. [, ] To overcome this challenge, researchers are exploring various formulation strategies, such as solid dispersions with carriers like hydroxypropyl cellulose and copovidone. [] These approaches aim to enhance this compound's solubility, ultimately leading to improved dissolution and potentially increased bioavailability.

Q18: What analytical methods are employed to quantify this compound?

A18: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDA) is a commonly used technique for the simultaneous determination of this compound and other potential adulterants in health food products. [] This method offers high sensitivity and selectivity, enabling accurate quantification of this compound.

Q19: Are there other analytical techniques relevant to this compound analysis?

A19: Yes, gas chromatography-mass spectrometry (GC-MS) is another valuable tool for detecting this compound in various matrices, including traditional Chinese medicine and dietary supplements. [] Studies have explored the use of hydrogen as a carrier gas in GC-MS, demonstrating comparable sensitivity and potential cost advantages compared to helium. []

Q20: Are there concerns regarding the environmental impact of this compound?

A20: Specific information regarding the environmental impact and degradation of this compound was not found within the provided abstracts. Assessing the ecotoxicological effects and potential mitigation strategies would be an important area for future research.

Q21: What are the potential alternatives or substitutes for this compound?

A21: Orlistat is another FDA-approved lipase inhibitor for obesity treatment. [, , ] While both drugs share a similar mechanism of action, this compound is reported to have a more favorable gastrointestinal tolerability profile compared to Orlistat. [, ] Other emerging anti-obesity drugs target different pathways and include lorcaserin, phentermine/topiramate, and liraglutide. [, , , , , ]

Q22: What is the historical context of this compound development?

A22: this compound emerged from Alizyme plc's research program on pancreatic lipase inhibitors, in collaboration with Takeda Pharmaceutical Co Ltd. [] Its development aimed to provide a new therapeutic option for obesity, potentially addressing limitations of existing treatments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.